molecular formula C19H13F2N3O3S2 B3399282 N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1040635-27-5

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B3399282
CAS No.: 1040635-27-5
M. Wt: 433.5 g/mol
InChI Key: GOKSQMBHLZUZDK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazol-5-yl group and a fluorinated phenyl moiety. The structure includes:

  • Thiophene ring: A sulfur-containing heterocycle providing rigidity and π-conjugation.
  • 1,2,4-Oxadiazole ring: An electron-deficient heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • N-(4-fluorophenyl)-N-methylsulfonamide: A sulfonamide group with dual 4-fluorophenyl substituents, which may influence solubility, bioavailability, and target interactions via hydrophobic and electrostatic effects.

The compound’s synthesis likely involves coupling reactions between sulfonamide precursors and oxadiazole-containing intermediates, analogous to methods described for related triazole and oxadiazole derivatives .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S2/c1-24(15-8-6-14(21)7-9-15)29(25,26)16-10-11-28-17(16)19-22-18(23-27-19)12-2-4-13(20)5-3-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKSQMBHLZUZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, sulfonamide group, and oxadiazole moiety, which contribute to its unique pharmacological properties. The presence of fluorine enhances lipophilicity, potentially affecting its interaction with biological targets.

Table 1: Structural Features

ComponentDescription
Fluorophenyl GroupEnhances lipophilicity and biological activity
Oxadiazole MoietyImplicated in various biological interactions
Thiophene RingContributes to the compound's stability
Sulfonamide GroupAssociated with antibacterial properties

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Potential : Oxadiazole derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Anticancer Studies : In vitro tests showed that oxadiazole derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of cell signaling pathways related to apoptosis .
  • Inflammation Models : Animal models treated with thiophene derivatives exhibited reduced levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-heterocycle hybrids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Functional Implications References
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide (Target) Thiophene core, 1,2,4-oxadiazole, dual 4-fluorophenyl groups High electronegativity from fluorine may enhance binding to polar targets; oxadiazole improves metabolic stability.
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Methoxy group replaces one fluorine on phenyl ring Increased solubility due to methoxy’s electron-donating nature; reduced electronegativity.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione core, difluorophenyl substituents Tautomerism (thione vs. thiol) affects reactivity; difluorophenyl enhances steric bulk.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thioether linkage, thiophene substituent Thioether may improve membrane permeability; triazole offers hydrogen-bonding sites.

Key Findings

In contrast, triazole-thiones (e.g., ) exhibit tautomerism, which alters electron distribution and reactivity.

Solubility and Bioavailability :

  • Methoxy-substituted analogs (e.g., ) likely have higher aqueous solubility due to the electron-donating methoxy group, whereas the target compound’s fluorinated phenyl groups may favor lipid membrane penetration.

Heterocyclic Core :

  • 1,2,4-Oxadiazoles (target compound) are more electron-deficient than 1,2,4-triazoles (e.g., ), affecting charge-transfer interactions and metabolic stability.
  • Thiophene cores (target compound and ) contribute to planarity and π-π stacking, whereas triazole-thioethers (e.g., ) introduce conformational flexibility.

Spectral Data :

  • IR spectra of triazole-thiones (e.g., ) show νC=S bands at 1247–1255 cm⁻¹, absent in oxadiazole derivatives, confirming structural differences.
  • The target compound’s sulfonamide group would exhibit characteristic νS=O stretches (~1350 cm⁻¹), similar to analogs in .

Research Implications

  • Medicinal Chemistry : The target compound’s dual fluorine substituents and oxadiazole core make it a candidate for targeting enzymes or receptors sensitive to electronegative motifs (e.g., kinases, GPCRs).
  • Material Science : Its rigid, conjugated structure could be explored in organic electronics or as a ligand in coordination polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Reactant of Route 2
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

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